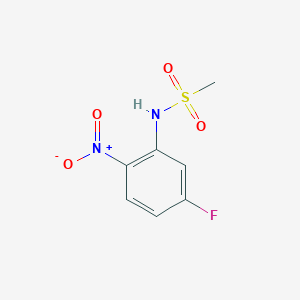

N-(5-fluoro-2-nitrophenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(5-fluoro-2-nitrophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O4S/c1-15(13,14)9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBXCAWTYKANIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 2-Fluoro-5-Nitroaniline

The synthesis begins with 2-fluoro-5-nitroaniline as the starting material. The amino group is sulfonylated using methanesulfonyl chloride in the presence of a base.

- Bases: Inorganic bases such as sodium hydroxide or potassium carbonate, or organic bases like triethylamine and pyridine.

- Solvents: Dichloromethane, chloroform, ethyl acetate, or dimethyl sulfoxide.

- Temperature: Reaction typically performed under ice cooling followed by room temperature stirring.

- Add 165 g methanesulfonyl chloride to 1300 mL pyridine containing 204 g 2-fluoro-5-nitroaniline under ice cooling.

- Stir at room temperature for 24 hours.

- Precipitate is filtered, dried, and recrystallized from ethanol to yield N-(2-fluoro-5-nitrophenyl)methanesulfonamide as colorless needles (m.p. 128–129°C).

Reduction of Nitro Group

The nitro group in N-(2-fluoro-5-nitrophenyl)methanesulfonamide is reduced to an amino group using various reducing agents.

- Reducing Agents: Iron powder, tin, sodium sulfide-ammonium chloride, or catalytic hydrogenation (e.g., palladium-carbon).

- Solvents: Alcohols like methanol or ethanol, water, or acetic acid.

- Temperature: Heating at ~80°C with stirring.

- Add 98 g of N-(2-fluoro-5-nitrophenyl)methanesulfonamide and 78 g iron powder to an aqueous solution containing ammonium chloride.

- Heat at 80°C for 2 hours with stirring.

- Extract organic layer after cooling and recrystallize from ethanol to yield N-(5-amino-2-fluorophenyl)methanesulfonamide (m.p. 151.5–153.5°C).

Reaction Optimization

Solvent Selection

The choice of solvent significantly impacts yield and purity:

- Polar solvents like dimethylformamide enhance solubility of reactants.

- Non-polar solvents like dichloromethane provide better phase separation during extraction.

Catalyst Usage

Catalysts such as palladium-carbon or Raney nickel are preferred for catalytic hydrogenation due to their efficiency in reducing nitro groups without side reactions.

Data Table Summary

| Step | Reactants | Conditions | Yield | Product Characteristics |

|---|---|---|---|---|

| Sulfonylation | Methanesulfonyl chloride + 2-fluoro-5-nitroaniline | Pyridine, ice cooling | ~90% | Colorless needles (m.p. 128–129°C) |

| Reduction | Iron powder + ammonium chloride | Water/ethanol, heating at ~80°C | ~75% | Colorless prisms (m.p. 151.5–153.5°C) |

Notes on Synthesis

- Safety Precautions: Methanesulfonyl chloride is highly reactive; handle with care under controlled conditions.

- Purification Techniques: Recrystallization from ethanol ensures high purity of the final product.

- Environmental Considerations: Use of less toxic solvents like ethanol over dichloromethane is recommended for greener synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

Substitution: Nucleophiles such as amines or thiols, organic solvents like dimethylformamide.

Major Products Formed

Reduction: N-(5-amino-2-nitrophenyl)methanesulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-fluoro-2-nitrophenyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its chemical structure and the biological system in which it is used . The pathways involved often include the inhibition of enzyme activity or the modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide (CAS: Not Provided)

- Structure : Features a chloro group at the 4-position and nitro at the 2-position, with an acetamide group replacing methanesulfonamide.

- Synthesis : Prepared via acetylation of N-(4-chloro-2-nitrophenyl)methanesulfonamide using acetic anhydride under reflux .

- Properties : Exhibits intermolecular hydrogen bonding (C–H⋯O interactions), influencing crystal packing and stability .

- Applications : Used as a precursor for sulfur-containing heterocycles in medicinal chemistry, highlighting the role of chloro and nitro groups in directing reactivity .

N-(5-Chloro-2-Fluorophenyl)Methanesulfonamide (CAS: 1256633-26-7)

- Structure : Chloro at 5-position and fluoro at 2-position.

- Characterization : Analyzed via LCMS, GCMS, NMR, and FTIR, with a molecular weight of 219.65 g/mol .

- Applications : Pharmaceutical intermediate for APIs, emphasizing the importance of halogen positioning (Cl vs. F) in bioactivity .

N-{4-Fluoro-3-Nitrophenyl}Methanesulfonamide (CAS: 85482-36-6)

- Structure : Fluoro at 4-position and nitro at 3-position (positional isomer of the target compound).

N-(3,5-Di-tert-Butyl-2-Hydroxyphenyl)Methanesulfonamide

- Structure : Bulky tert-butyl groups at 3- and 5-positions, with a hydroxyl group at 2-position.

- Computational Insights : DFT studies reveal that electron-donating substituents (e.g., -OH) increase electron density on the ring, affecting NMR chemical shifts and vibrational spectra .

Physicochemical and Spectroscopic Properties

| Compound | Molecular Weight (g/mol) | Key Spectral Features (NMR, IR) | Notable Interactions |

|---|---|---|---|

| N-(5-Fluoro-2-Nitrophenyl)MSA | 234.2 | δ ~7.8–8.2 ppm (aromatic H), SO₂ asymmetric stretch ~1350 cm⁻¹ | Intramolecular H-bonding (N–H⋯O) |

| N-(5-Chloro-2-Fluorophenyl)MSA | 219.65 | δ ~7.5–7.9 ppm (aromatic H), SO₂ symmetric stretch ~1160 cm⁻¹ | Halogen-mediated crystal packing |

| N-(4-Fluoro-3-Nitrophenyl)MSA | 234.2 | δ ~8.0–8.4 ppm (aromatic H), NO₂ stretch ~1520 cm⁻¹ | Enhanced π-π stacking |

MSA = Methanesulfonamide

Biological Activity

N-(5-fluoro-2-nitrophenyl)methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a nitro group and a fluoro group on the aromatic ring, which contribute to its unique reactivity and biological properties. The synthesis typically involves the reaction of 5-fluoro-2-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine.

Synthetic Route

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | 5-fluoro-2-nitroaniline, methanesulfonyl chloride | Triethylamine, solvent | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It has been noted for its potential as an inhibitor or modulator in various biological systems. The compound's nitro group can undergo reduction to form an amino group, which may enhance its binding affinity to target proteins.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, inhibitors targeting the Nek2 kinase have shown promise in suppressing tumor growth. Inhibition of Nek2 activity has been linked to apoptosis in various cancer cell lines, suggesting that similar sulfonamide compounds could exhibit comparable effects .

Neuropharmacological Effects

This compound and related compounds have been investigated for their effects on serotonin receptors. Specifically, they demonstrate antagonist activity at the 5-HT6 receptor, which is implicated in several neurological disorders, including anxiety and depression. This receptor's modulation could provide therapeutic avenues for treating obesity and type II diabetes as well .

Case Studies

- Antitumor Activity : A study involving small-molecule inhibitors targeting Nek2 demonstrated significant growth suppression in cancer cell lines when treated with compounds structurally related to this compound. The findings suggest that these compounds could serve as a basis for developing new cancer therapies .

- Serotonin Receptor Modulation : Research indicated that certain sulfonamide derivatives exhibit low nanomolar affinity for the 5-HT6 receptor, highlighting their potential use in treating central nervous system disorders. These findings underscore the relevance of this compound in neuropharmacology .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-fluoro-2-nitrophenyl)methanesulfonamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 5-fluoro-2-nitroaniline and methanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Reaction conditions typically involve anhydrous solvents (e.g., dichloromethane or THF) at 0–25°C for 12–24 hours. Purification is achieved via recrystallization or column chromatography. Similar protocols are validated in sulfonamide synthesis, such as N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions and sulfonamide linkage.

- LC-MS : Validates molecular weight and purity (e.g., [M+H] peak at m/z 263.06).

- IR : Identifies sulfonyl (S=O, ~1350–1150 cm) and nitro (N–O, ~1520–1350 cm) groups.

- XRD : Resolves crystal packing and torsional angles (e.g., aromatic vs. sulfonamide plane dihedral angles ~8–10°) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (XRD) be optimized for resolving structural ambiguities?

- Methodological Answer :

- Data Collection : Use high-resolution detectors (e.g., CCD or DECTRIS PILATUS) with Mo-Kα radiation (λ = 0.71073 Å) at 100–293 K to minimize thermal motion .

- Refinement : Employ SHELXL for least-squares refinement, adjusting parameters like anisotropic displacement for non-H atoms. Typical R factors should be <0.07 for high confidence. Hydrogen bonding networks (e.g., N–H···O and O–H···O interactions) can be modeled using SHELXPRO .

- Validation : Cross-check with PLATON or Mercury for symmetry and intermolecular interactions.

Q. What computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Quantum-Chemical Calculations : Use semi-empirical PM6 or DFT (B3LYP/6-31G*) in solvent models (e.g., water) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). For example, PM6 predicts bond lengths (C–S: ~1.81 Å) and angles (C–N–S: ~115°) .

- UV/Vis Simulation : Time-dependent DFT (TD-DFT) correlates experimental absorbance peaks with electronic transitions (e.g., π→π* or n→π*).

Q. How to address contradictions in crystallographic data or spectroscopic results?

- Methodological Answer :

- Data Reconciliation : Compare XRD torsion angles with DFT-optimized geometries to validate conformers .

- Dynamic Effects : Use variable-temperature NMR or molecular dynamics simulations to assess fluxional behavior.

- Error Analysis : Apply Hamilton R-factor ratio tests for XRD or bootstrap statistics for NMR/LC-MS reproducibility .

Q. What role does this compound play in synthesizing bioactive derivatives?

- Methodological Answer :

- Intermediate Utility : The nitro group facilitates reduction to amines for further functionalization (e.g., coupling with acyl chlorides).

- Pharmacophore Design : Analogues like nimesulide derivatives (aromatase inhibitors) are synthesized via nitro displacement or sulfonamide modifications. Crystallographic data from ethanol monosolvates inform hydrogen-bonding motifs critical for target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.